N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide: is a synthetic organic compound characterized by the presence of a thiophene ring substituted with cyano, ethyl, and methyl groups, and a benzamide moiety substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a multi-step process involving the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The thiophene ring is then functionalized with cyano, ethyl, and methyl groups through substitution reactions using reagents such as alkyl halides and cyanide sources.
Coupling with Benzamide: The functionalized thiophene ring is coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and its substituents may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide
Comparison: N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., fluorine, sulfonamide, ethoxy) may exhibit different properties and applications. The nitro group can enhance the compound’s electron-withdrawing capability, influencing its reactivity in various chemical reactions and its interaction with biological targets.
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-3-12-9(2)22-15(13(12)8-16)17-14(19)10-4-6-11(7-5-10)18(20)21/h4-7H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFPGPBNSYCFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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